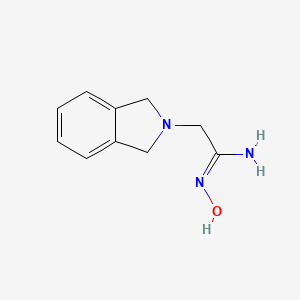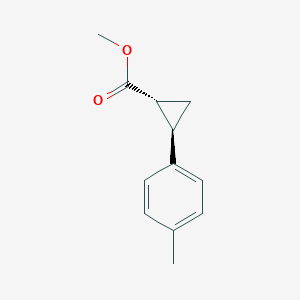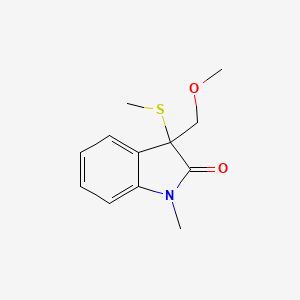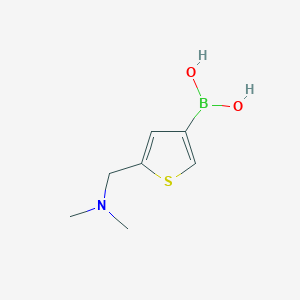
(3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a diazepane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Introduction of the Diazepane Moiety: This step often involves the reaction of the tetrahydrofuran intermediate with a diazepane derivative under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the diazepane moiety.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in halogenated derivatives.
Aplicaciones Científicas De Investigación
(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane moiety may interact with binding sites on proteins, while the tetrahydrofuran ring can influence the compound’s overall conformation and binding affinity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-methyl ether: Features a methyl ether group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to its analogs
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
(3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C10H20N2O2/c1-11-3-2-4-12(6-5-11)9-7-14-8-10(9)13/h9-10,13H,2-8H2,1H3/t9-,10-/m1/s1 |
Clave InChI |
XUZYZMNJPUDSIG-NXEZZACHSA-N |
SMILES isomérico |
CN1CCCN(CC1)[C@@H]2COC[C@H]2O |
SMILES canónico |
CN1CCCN(CC1)C2COCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13362056.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)
![3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362064.png)

![2-((1-(2-methoxyethyl)-1H-indol-4-yl)oxy)-N-(tetrazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B13362084.png)
![2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)

![6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362098.png)


![N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13362109.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13362117.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362121.png)

